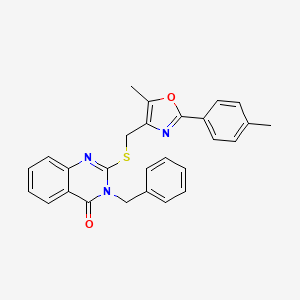
3-benzyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-benzyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of quinazolinone derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.
Scientific Research Applications
Antitumor Activity
Research demonstrates that novel 3-benzyl-4(3H)quinazolinone analogues exhibit significant in vitro antitumor activity. These compounds, including those with modifications on the quinazolinone nucleus, have shown broad-spectrum antitumor effects, with some being nearly 1.5–3.0 times more potent than the positive control 5-FU. Molecular docking studies reveal these compounds inhibit growth by targeting specific kinases, highlighting their potential in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).
Antiviral Activities
Quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antiviral activities against a range of viruses, including influenza A, SARS coronavirus, dengue, and yellow fever viruses. Certain compounds showed significant activity, particularly against avian influenza H5N1, indicating their potential as antiviral agents (P. Selvam et al., 2007).
Antihypertensive Activity
3-Benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones have been shown to possess significant in vivo antihypertensive activity, with some compounds exhibiting effects surpassing those of the reference standard prazocin. This suggests their potential application in managing hypertension (V. Alagarsamy & U. S. Pathak, 2007).
Antimicrobial and Anti-inflammatory Activities
The synthesis of new quinazoline derivatives and their evaluation for antimicrobial, analgesic, and anti-inflammatory activities highlight the chemical versatility and therapeutic potential of these compounds. Some derivatives showed promising activity against various microbes and also exhibited analgesic and anti-inflammatory effects, indicating their possible use in treating infections and inflammatory conditions (B. Dash et al., 2017).
Enhancement of Water Solubility in Antitumor Agents
Efforts to increase the water solubility of quinazolin-4-one antitumor agents have led to the synthesis of more soluble analogues. These compounds retain the cytotoxicity of their less soluble counterparts and exhibit unique biochemical characteristics, such as delayed, non-phase specific, cell-cycle arrest, making them suitable for in vivo evaluation (V. Bavetsias et al., 2002).
Properties
IUPAC Name |
3-benzyl-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S/c1-18-12-14-21(15-13-18)25-28-24(19(2)32-25)17-33-27-29-23-11-7-6-10-22(23)26(31)30(27)16-20-8-4-3-5-9-20/h3-15H,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUWAGGEMBJLAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
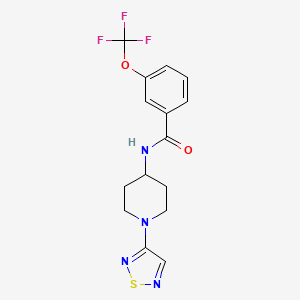


![2-cyclohexyl-7-(2,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2830481.png)
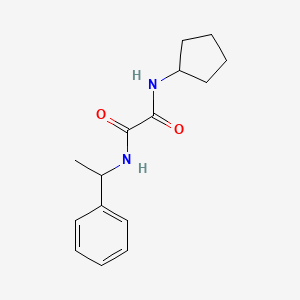
![Benzyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2830484.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2830485.png)
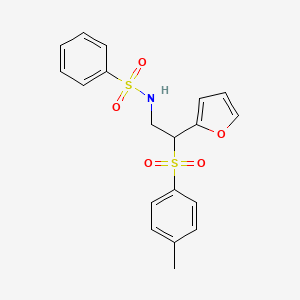

![9-(furan-2-ylmethyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2830494.png)
![Sodium (R)-1-[1-(tert-butoxycarbonyl)piperidin-3-yloxy]cyclobutanecarboxylate](/img/structure/B2830495.png)
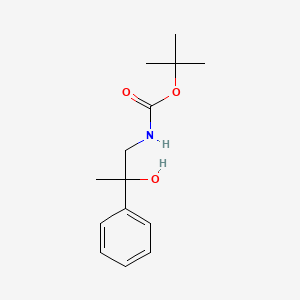
![N-(4-fluorobenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2830497.png)

